molecular formula C9H13IN2O2 B1435710 tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate CAS No. 2023463-51-4

tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

Cat. No.: B1435710
CAS No.: 2023463-51-4
M. Wt: 308.12 g/mol
InChI Key: KFVFCFCJTIHLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (: 2023463-51-4 ) is a high-value chemical intermediate with the molecular formula C 9 H 13 IN 2 O 2 and a molecular weight of 308.12 g/mol . This compound features a pyrazole ring bearing an iodine atom at the 4-position, which is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki reactions . This makes it an essential versatile building block for constructing complex molecules in medicinal and organic chemistry. Its primary research value lies in its role as a precursor for the synthesis of various functionalized pyrazoles. The iodine atom serves as a reactive handle for introducing diverse carbon and heteroatom substituents, enabling the exploration of structure-activity relationships . Concurrently, the tert-butyl ester group offers a protected carboxylic acid functionality, which can be readily deprotected under mild acidic conditions to generate 2-(4-iodo-1H-pyrazol-1-yl)acetic acid , a useful intermediate in its own right. This dual functionality allows researchers to efficiently build molecular complexity in a modular fashion. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material in an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl 2-(4-iodopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVFCFCJTIHLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of a suitably substituted pyrazole with tert-butyl bromoacetate or a related ester. The key steps are:

  • Synthesis or procurement of 4-iodo-1H-pyrazole
  • N-alkylation with tert-butyl bromoacetate
  • Purification and characterization

Detailed Preparation Methods

N-Alkylation of 4-iodo-1H-pyrazole

The most direct and widely reported method for preparing this compound is the N-alkylation of 4-iodo-1H-pyrazole with tert-butyl bromoacetate in the presence of a base.

Typical Reaction Procedure
Step Reagents & Conditions Notes
1 4-iodo-1H-pyrazole, potassium carbonate, acetonitrile Potassium carbonate acts as a base to deprotonate the pyrazole, making it nucleophilic.
2 Addition of tert-butyl bromoacetate dropwise at room temperature Slow addition minimizes side reactions.
3 Heat to reflux (typically 16 hours) Ensures complete reaction.
4 Cool, filter, and concentrate under vacuum Removes inorganic salts and solvent.
5 Purification by chromatography or direct use Product is often sufficiently pure for further use.
Reaction Equation

$$
\text{4-iodo-1H-pyrazole} + \text{tert-butyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}, \text{reflux}} \text{this compound}
$$

Representative Data Table
Parameter Value/Condition
Solvent Acetonitrile
Base Potassium carbonate
Temperature Reflux (~80°C)
Reaction Time 16 hours
Molar Ratio (pyrazole:ester:base) 1 : 1.2 : 2.4
Typical Yield 60–80% (literature values)
Purification Filtration, evaporation, chromatography

Alternative Bases and Solvents

While potassium carbonate in acetonitrile is common, other bases (such as sodium hydride, cesium carbonate) and solvents (dimethylformamide, dimethyl sulfoxide) may be used to optimize yield and selectivity, depending on substrate solubility and scale. However, potassium carbonate offers a good balance of reactivity and safety for most laboratory preparations.

Research Findings and Literature Analysis

  • The N-alkylation approach is robust, scalable, and high-yielding for the synthesis of this compound.
  • The choice of base and solvent can influence the reaction rate and purity; potassium carbonate and acetonitrile are preferred for their mildness and efficiency.
  • The presence of the iodine substituent requires careful control of reaction conditions to prevent side reactions such as deiodination.
  • The product is typically isolated as an oil or solid, depending on the scale and purification method.

Comparative Table: Related Pyrazole Ester Syntheses

Compound Name Halogen Substituent Typical Yield Notes on Reactivity
This compound Iodine 60–80% Sensitive to deiodination
tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Bromine 70–85% Slightly less reactive
tert-butyl 3-(4-chloro-1H-pyrazol-1-yl)acetate Chlorine 75–90% More stable, higher yields
tert-butyl 2-(5-methylpyrazol-1-yl)acetate Methyl 80–95% Electron-donating, high yield

Key Considerations and Troubleshooting

  • Moisture Sensitivity : Ensure anhydrous conditions to avoid hydrolysis of the ester.
  • Iodine Stability : Avoid strong nucleophiles or reductants that could remove the iodine atom.
  • Purification : Silica gel chromatography is effective; recrystallization may be used if the product is crystalline.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced pyrazole derivatives.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and ester group can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate vary in substituents on the pyrazole ring and ester groups. Below is a detailed comparison of key analogs, highlighting differences in reactivity, stability, and applications.

Substituent Variations on the Pyrazole Ring

Compound Name (CAS) Substituent(s) Key Properties Applications
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate (959585-44-5) Boronic ester at 4-position High similarity (0.92); boronic ester enables Suzuki-Miyaura coupling. Less stable in protic solvents compared to iodo analog. Used in boron neutron capture therapy (BNCT) and bioconjugation .
Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1158314-64-7) Iodo at 4-position; 3,5-dimethyl; ethyl ester Steric hindrance from methyl groups reduces reactivity. Ethyl ester offers lower thermal stability than tert-butyl. Intermediate in antifungal agents and metal-organic frameworks (MOFs) .
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (CTK8C3073) Nitro at 3-position Electron-withdrawing nitro group increases electrophilicity. Prone to reduction reactions. Precursor for amine-functionalized pharmaceuticals .
tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (1909305-37-8) Amino group on acetate; methyl at pyrazole 1-position Amino group enables peptide coupling. Reduced halogen-mediated reactivity. Building block for peptidomimetics and protease inhibitors .

Ester Group Variations

Compound Name (CAS) Ester Group Key Properties
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate (1083326-41-3) Methyl ester Higher solubility in polar solvents; less hydrolytically stable than tert-butyl esters.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid (1339890-99-1) Carboxylic acid Acidic functionality allows salt formation; incompatible with base-sensitive reactions.
tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (SCHEMBL508531) tert-Butyl ester Enhanced steric protection of ester; ideal for slow-release prodrugs .

Reactivity and Stability

  • Iodo vs. Boronic Ester Substituents : The 4-iodo group in the target compound facilitates nucleophilic substitution (e.g., Ullmann coupling), whereas boronic ester analogs (e.g., 959585-44-5) are tailored for cross-coupling reactions .
  • Ester Stability : tert-Butyl esters resist hydrolysis under basic conditions better than methyl or ethyl esters, making them preferable for stepwise syntheses .
  • Steric Effects : Compounds with 3,5-dimethylpyrazole substituents (e.g., 1158314-64-7) exhibit reduced reaction rates in metal-catalyzed processes due to steric hindrance .

Biological Activity

Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound notable for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, and they have been widely studied for their potential therapeutic applications. This compound, characterized by the presence of an iodine atom at the 4-position and a tert-butyl ester group at the 2-position, has shown promise in various biochemical pathways and as a potential lead in drug development.

The biological activity of this compound can be attributed to its structural similarity to other biologically active pyrazoles. These compounds often interact with multiple biological targets, leading to various pharmacological effects. They are known to influence enzyme activity and receptor interactions, making them valuable in the study of enzyme inhibitors and receptor ligands.

Research Findings

Recent studies have highlighted the compound's potential in antibacterial applications. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimal inhibitory concentration (MIC) values have been determined against various pathogens, indicating significant antibacterial activity .

Case Studies

  • Antibacterial Activity : A study focusing on the compound's antibacterial properties reported that it exhibited substantial inhibition against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 50 µM to 100 µM, demonstrating its effectiveness against resistant strains .
  • Enzyme Inhibition : In vitro assays have shown that this compound acts as an inhibitor for key bacterial enzymes such as DNA gyrase and Topo IV. These enzymes are critical for bacterial DNA replication, making this compound a candidate for further development as an antibacterial agent targeting these pathways .
  • Structure-Activity Relationship (SAR) : The compound's structure has been analyzed in relation to its biological activity, revealing that modifications at specific positions on the pyrazole ring can enhance or diminish its efficacy. This information is crucial for designing more potent derivatives .

Biological Activity Comparison Table

Compound NameMIC (µM)Target BacteriaActivity Type
This compound50 - 100Staphylococcus aureusAntibacterial
Similar Pyrazole Compound A75Escherichia coliAntibacterial
Similar Pyrazole Compound B200Pseudomonas aeruginosaAntibacterial

Unique Properties

This compound stands out due to its unique combination of iodine and tert-butyl groups, which enhances its lipophilicity and potential for selective reactivity in synthetic applications. This versatility makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Q & A

Basic: What are optimized synthetic routes for tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate?

A common method involves nucleophilic substitution under inert conditions. For example, reacting 3-iodo-1H-pyrazole with tert-butyl bromoacetate derivatives in the presence of Cs₂CO₃ as a base in DMF at 80°C for 3 hours yields the target compound. The use of Cs₂CO₃ enhances reactivity by deprotonating the pyrazole nitrogen, while DMF acts as a polar aprotic solvent to stabilize intermediates. Reaction monitoring via TLC or LC-MS is recommended to optimize yield and purity .

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

  • NMR : The tert-butyl group produces a distinct singlet at ~1.4 ppm in 1^1H NMR. The pyrazole protons may exhibit splitting due to coupling with the iodine atom (spin-½ nucleus). 13^{13}C NMR will show the carbonyl carbon (~165-170 ppm) and iodinated pyrazole carbons.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The bulky tert-butyl group may influence crystal packing, requiring slow evaporation techniques for suitable crystal growth. High-resolution data (≤1.0 Å) is critical for accurate structural determination .

Advanced: How does the tert-butyl group influence reactivity and stability in downstream reactions?

The tert-butyl group introduces steric hindrance, which can:

  • Reduce nucleophilic attack on the acetate ester, enhancing stability under basic conditions.
  • Limit regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving the iodo-substituted pyrazole. Pre-complexation with Pd catalysts or microwave-assisted heating may mitigate this issue.
  • Impact solubility : The compound is likely more soluble in non-polar solvents (e.g., THF, DCM), complicating aqueous-phase reactions .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Dynamic effects : Rotameric equilibria of the acetoxy group may cause signal splitting. Variable-temperature NMR (e.g., -40°C to 60°C) can identify slow exchange processes.
  • 2D NMR : HSQC and HMBC experiments clarify 1^1H-13^{13}C correlations, distinguishing overlapping signals from the pyrazole and tert-butyl moieties.
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

  • High melting point : The compound’s melting point (~430°C) suggests strong intermolecular forces. Solvent screening (e.g., EtOAc/hexane mixtures) with gradual cooling is advised.
  • Twinned crystals : SHELXD or twin refinement in SHELXL may resolve twinning issues. High-resolution synchrotron data improves model accuracy .

Advanced: What strategies enable functionalization of the iodo substituent for derivatization?

  • Cross-coupling : The iodine atom is a prime site for Pd-catalyzed reactions (e.g., Sonogashira, Heck). Use Pd(PPh₃)₄/CuI in THF/Et₃N for alkynylation.
  • Photocatalysis : Visible-light-mediated C–I bond activation can introduce aryl or alkyl groups.
  • Protection considerations : The tert-butyl ester is stable under most coupling conditions but may require acidic deprotection (e.g., TFA/DCM) post-functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
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tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

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